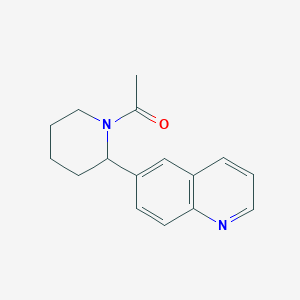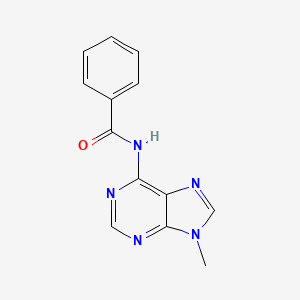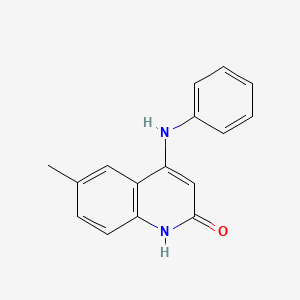
N-(benzylsulfonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylsulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with benzylsulfonyl chloride under basic conditions. One common method includes the use of triethylamine (Et3N) as a base in an acetonitrile/methanol solvent system at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the sulfonyl chloride, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(benzylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(benzylsulfonyl)azetidine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(benzylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(methanesulfonyl)azetidine: Another sulfonyl azetidine derivative with similar reactivity but different substituents.
Azetidine-2-carboxamide: A related compound with a different substitution pattern on the azetidine ring.
Uniqueness
N-(benzylsulfonyl)azetidine-3-carboxamide is unique due to its benzylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required, such as in medicinal chemistry and materials science .
Propiedades
Número CAS |
919354-66-8 |
|---|---|
Fórmula molecular |
C11H14N2O3S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
N-benzylsulfonylazetidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3S/c14-11(10-6-12-7-10)13-17(15,16)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Clave InChI |
QCRWGNUFAAJMLL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C(=O)NS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)



![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)




![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)


![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)
